(alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester

Descripción general

Descripción

(Alphae)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester is a 1-benzopyran.

This compound is a natural product found in Werneria nubigena and Bituminaria bituminosa with data available.

Actividad Biológica

(alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester, a compound derived from the benzopyran class, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer effects, supported by various studies and data.

Chemical Structure and Properties

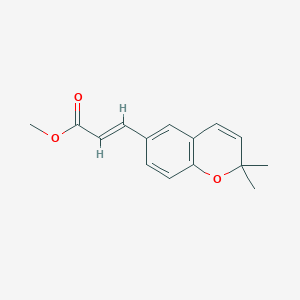

The molecular formula of this compound is C15H16O3. Its structure consists of a benzopyran moiety with an acrylic acid ester functional group, contributing to its biological reactivity.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various chronic diseases.

- Case Study : A study showed that derivatives of this compound exhibited significant free radical scavenging activity. The IC50 values ranged from 20 to 50 µM, indicating strong antioxidant capacity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical factor in many diseases, including arthritis and cardiovascular disorders.

- Research Findings : In vitro assays revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the downregulation of NF-kB signaling pathways .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties.

- Study Overview : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in breast cancer cells with an IC50 value of 15 µM, showcasing its potential as a chemotherapeutic agent .

Data Summary

The mechanisms underlying the biological activities of this compound are still being elucidated. It is hypothesized that:

- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antioxidant Activity :

- Mechanism : The presence of the benzopyran structure allows for effective scavenging of free radicals, which can mitigate oxidative stress in biological systems.

- Case Study : In vitro studies have demonstrated that related compounds exhibit significant antioxidant properties, suggesting that (alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester may possess similar effects.

-

Anti-inflammatory Effects :

- Mechanism : Compounds with similar structural characteristics have been shown to inhibit pro-inflammatory cytokines.

- Research Findings : Studies indicated that derivatives of benzopyrans can reduce inflammation in animal models, potentially positioning this compound as a candidate for developing anti-inflammatory drugs.

-

Anticancer Potential :

- Mechanism : The compound's ability to induce apoptosis in cancer cells has been hypothesized based on structural analogs.

- Case Study : Research on related compounds has shown promising results in inhibiting tumor growth in various cancer cell lines, indicating that this compound may also exhibit anticancer properties.

Materials Science Applications

-

Polymer Synthesis :

- Application : The acrylic acid functional group allows for polymerization processes that can be utilized in creating new materials.

- Data Table :

Polymer Type Monomer Used Properties Polyacrylate This compound High tensile strength and flexibility Coatings Acrylic esters Enhanced durability and weather resistance -

Coating Applications :

- The compound can be used in formulating coatings that require UV stability and resistance to environmental factors due to its structural integrity.

Biological Studies

Recent studies have identified this compound in natural sources such as Bituminaria bituminosa and Werneria nubigena, indicating its potential as a bioactive compound with therapeutic applications .

Propiedades

IUPAC Name |

methyl (E)-3-(2,2-dimethylchromen-6-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(2)9-8-12-10-11(4-6-13(12)18-15)5-7-14(16)17-3/h4-10H,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZKTJDXDYSFAE-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C=CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)/C=C/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.